molecular formula C12H22O2 B091785 1-Octen-3-yl butyrate CAS No. 16491-54-6

1-Octen-3-yl butyrate

Cat. No. B091785
CAS RN: 16491-54-6
M. Wt: 198.3 g/mol
InChI Key: LZWFXVJBIZIHCH-UHFFFAOYSA-N
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Description

1-Octen-3-yl butyrate, also known as Butanoic acid 1-octen-3-yl ester, is a flavoring agent . It has a pleasant mushroom and buttery aroma . It is used in the food industry and is synthesized in the lab .


Molecular Structure Analysis

The empirical formula of 1-Octen-3-yl butyrate is C12H22O2 . It has a molecular weight of 198.30 . The SMILES string representation is CCCCCC(OC(=O)CCC)C=C .


Physical And Chemical Properties Analysis

1-Octen-3-yl butyrate has a refractive index of n20/D 1.4295 (lit.) . It has a boiling point of 225-229 °C (lit.) and a density of 0.87 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Flavor and Fragrance Compound Synthesis : (Z)-3-Hexen-1-yl butyrate, a compound related to 1-Octen-3-yl butyrate, is important in the flavor and fragrance industry. It represents a natural herbaceous (green) note. Immobilized lipases from Mucor miehei and Candida antarctica were investigated for their use in synthesizing this compound by direct esterification in n-hexane and solvent-free media (Bourg-Garros, Razafindramboa, & Pavia, 1997).

  • Flavor Additive Synthesis : 1-Octen-3-yl methylpyrazinecarboxylates, derivatives of 1-Octen-3-yl butyrate, were synthesized as flavor additives for pyrazines. Their thermal degradation behaviors were investigated to provide a theoretical basis for their application in tobacco (Lai et al., 2017).

  • Catalyst in Chemical Synthesis : A basic ionic liquid containing dual basic functional groups was used to promote the synthesis of spiro-4H-pyrans, a chemical process where 1-Octen-3-yl butyrate might find applications (Goli-Jolodar, Shirini, & Seddighi, 2016).

  • Investigation of Off-Flavor Compounds in Food Products : The formation of 1-Octen-3-ol, a compound structurally related to 1-Octen-3-yl butyrate, during the processing of soybean seeds was investigated. This research is relevant for managing off-flavor compounds in soybean products (Matsui et al., 2018).

  • Application in Separation Processes : Ionic liquids were investigated for their application in the selective simultaneous separation of the substrates and products of a transesterification reaction. This research might be relevant to processes involving 1-Octen-3-yl butyrate (Ríos et al., 2008).

Safety And Hazards

1-Octen-3-yl butyrate may cause an allergic skin reaction (H317) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contaminated work clothing should not be allowed out of the workplace . In case of skin contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

oct-1-en-3-yl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWFXVJBIZIHCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=C)OC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864682
Record name Butanoic acid, 1-ethenylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Sweet, fruity, buttery, mushroom aroma
Record name 1-Octen-3-yl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

225.00 to 227.00 °C. @ 760.00 mm Hg
Record name 1-Ethenylhexyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils; slightly soluble in propylene glycol, Soluble (in ethanol)
Record name 1-Octen-3-yl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.870-0.879
Record name 1-Octen-3-yl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

1-Octen-3-yl butyrate

CAS RN

16491-54-6, 164578-37-4
Record name 1-Octen-3-yl butyrate
Source CAS Common Chemistry
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Record name 1-Octen-3-yl butyrate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 1-ethenylhexyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 1-ethenylhexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-pentylallyl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.853
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Record name C.I. Disperse Yellow 184:1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.045
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-OCTEN-3-YL BUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-Ethenylhexyl butanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037498
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
JY Yang, HS Lee - Pest management science, 2012 - Wiley Online Library
… The key considerations in the use of 3,7-dimethyl-1-octen-3-ol, 1-octen-3-ol, 1-octen-3-yl acetate and 1-octen-3-yl butyrate as acaricides relate to the efficacy of the active ingredient and …
Number of citations: 39 onlinelibrary.wiley.com
JY Yang, MG Kim, HS Lee - Planta medica, 2013 - thieme-connect.com
… aliphatic alcohols (1-octen-3-ol and 3,7-dimethyl-1-octen-3-ol) containing the hydroxyl group were more effective than the alkenes (1-octene, 1-octen-3-yl acetate, 1-octen-3-yl butyrate, …
Number of citations: 10 www.thieme-connect.com
M Falahati‐Anbaran… - Chemistry & …, 2018 - Wiley Online Library
Conspecific populations of plants in their native range are expected to show considerable variation due to long‐term ecological and evolutionary factors. We investigated the levels of …
Number of citations: 8 onlinelibrary.wiley.com
AM Viljoen, GPP Kamatou, KHC Başer - South African Journal of Botany, 2008 - Elsevier
Head-space volatiles of the fruit pulp and the whole fruits (skin volatiles) were investigated using solid phase micro-extraction (SPME) and GC–MS. The two major compounds in the fruit …
Number of citations: 36 www.sciencedirect.com
GPP Kamatou, AM Viljoen, K Başer - 2008 - earsiv.anadolu.edu.tr
Head-space volatiles of the fruit pulp and the whole fruits (skin volatiles) were investigated using solid phase micro-extraction (SPME) and GC–MS. The two major compounds in the fruit …
Number of citations: 3 earsiv.anadolu.edu.tr
JH Jeon, JY Yang, N Chung… - Journal of agricultural and …, 2012 - ACS Publications
… include 1-octen-3-ol, 1-octen-3-yl acetate, 1-octen-3-yl butyrate, 3,7-dimethyl-1-octen-3-ol, (18) 1-bromo-3,4-methylenedioxybenzene, 5-chloro-3,4-methylenedioxybenzene, 3,4-…
Number of citations: 14 pubs.acs.org
X Shen - 2013 - openrepository.aut.ac.nz
Plants biosynthesise and release a large diversity of volatile compounds. The dominant types of these volatiles can be divided into three categories: carbohydrate-derived compounds, …
Number of citations: 1 openrepository.aut.ac.nz
A Farhan - 2013 - db-thueringen.de
… Phenylethyl propionate Propyl benzoate 1-octen-3-yl butyrate Bornyl acetate Butyl butyrate Butyl hexanoate Cis-3-hexenyl propionate Diethyl succinate Ethyl 3-hydroxy butyrate Ethyl …
Number of citations: 2 www.db-thueringen.de
F Abu - 2014 - d-nb.info
… Phenylethyl propionate Propyl benzoate 1-octen-3-yl butyrate Bornyl acetate Butyl butyrate Butyl hexanoate Cis-3-hexenyl propionate Diethyl succinate Ethyl 3-hydroxy butyrate Ethyl …
Number of citations: 2 d-nb.info
JH Jeon, MG Kim, HS Lee - Experimental and applied acarology, 2014 - Springer
The acaricidal properties of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one isolated from Artemisia iwayomogi and its structural analogues were evaluated against Dermatophagoides farinae …
Number of citations: 2 link.springer.com

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